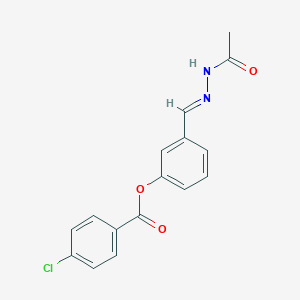
3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-chlorobenzoate de 3-(2-acétylcarbohydrazonoyl)phényle est un composé chimique de formule moléculaire C16H13ClN2O3 et de masse moléculaire 316,747 g/mol . Ce composé est connu pour sa structure unique, qui comprend un groupe ester et un groupe hydrazone. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques intéressantes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-chlorobenzoate de 3-(2-acétylcarbohydrazonoyl)phényle implique généralement la réaction de l'acide 4-chlorobenzoïque avec le 3-(2-acétylcarbohydrazonoyl)phénol. La réaction est effectuée en présence d'un agent déshydratant tel que le chlorure de thionyle ou l'oxychlorure de phosphore pour former la liaison ester . Les conditions réactionnelles impliquent généralement un reflux des réactifs dans un solvant approprié comme le dichlorométhane ou le chloroforme.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de son utilisation spécialisée dans la recherche plutôt que dans les applications industrielles à grande échelle. L'approche générale impliquerait des voies de synthèse similaires avec optimisation pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-chlorobenzoate de 3-(2-acétylcarbohydrazonoyl)phényle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydrazone peut être oxydé pour former les oximes ou les nitriles correspondants.
Réduction : Le groupe ester peut être réduit en l'alcool correspondant.
Substitution : L'atome de chlore sur le cycle benzénique peut participer à des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Formation d'oximes ou de nitriles.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés benzéniques substitués.
Applications de recherche scientifique
Le 4-chlorobenzoate de 3-(2-acétylcarbohydrazonoyl)phényle est utilisé dans divers domaines de recherche scientifique :
Chimie : En tant que réactif en synthèse organique et comme précurseur pour des molécules plus complexes.
Biologie : Dans des études impliquant l'inhibition enzymatique et les interactions protéiques.
Industrie : Utilisation limitée dans des procédés chimiques spécialisés et la science des matériaux.
Mécanisme d'action
Le mécanisme d'action du 4-chlorobenzoate de 3-(2-acétylcarbohydrazonoyl)phényle implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydrazone peut former des complexes stables avec les ions métalliques, ce qui peut inhiber l'activité enzymatique. Le groupe ester peut subir une hydrolyse, libérant des métabolites actifs qui interagissent avec les voies biologiques .
Applications De Recherche Scientifique
3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Limited use in specialized chemical processes and material science.
Mécanisme D'action
The mechanism of action of 3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(2-acétylcarbohydrazonoyl)phényle 3-chlorobenzoate
- 4-(2-acétylcarbohydrazonoyl)-2-éthoxyphényle 4-chlorobenzoate
- 4-(2-acétylcarbohydrazonoyl)phényle 4-méthylbenzoate
Unicité
Le 4-chlorobenzoate de 3-(2-acétylcarbohydrazonoyl)phényle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa capacité à former des complexes métalliques stables et à subir diverses transformations chimiques en fait un composé précieux dans les applications de recherche .
Propriétés
Numéro CAS |
477730-28-2 |
|---|---|
Formule moléculaire |
C16H13ClN2O3 |
Poids moléculaire |
316.74 g/mol |
Nom IUPAC |
[3-[(E)-(acetylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C16H13ClN2O3/c1-11(20)19-18-10-12-3-2-4-15(9-12)22-16(21)13-5-7-14(17)8-6-13/h2-10H,1H3,(H,19,20)/b18-10+ |
Clé InChI |
QXKGXRYWOPASSQ-VCHYOVAHSA-N |
SMILES isomérique |
CC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


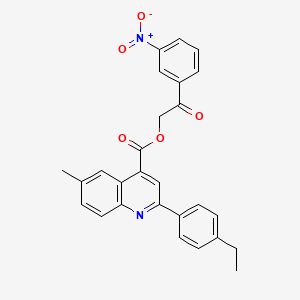

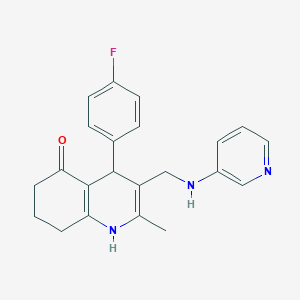
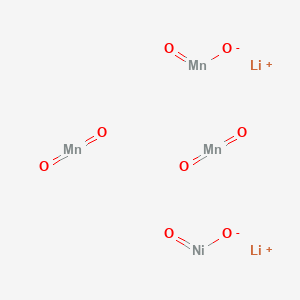
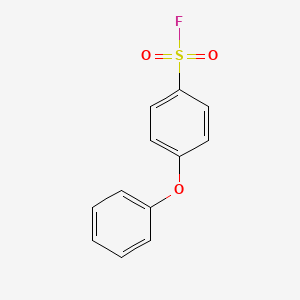
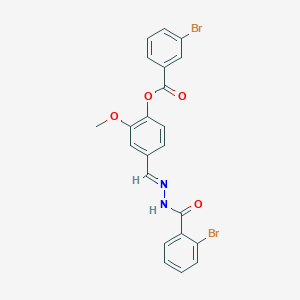


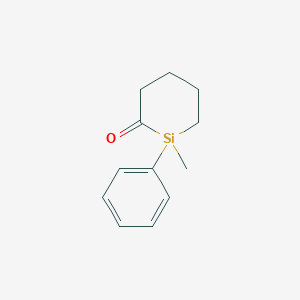


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052522.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12052527.png)

